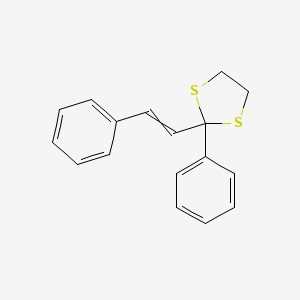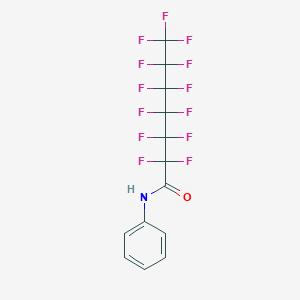
2-Pyrrolidinone, 5-(hydroxymethyl)-1-(triphenylmethyl)-, (5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 5-(hydroxymethyl)-1-(triphenylmethyl)-, (5S)- is a chiral compound with significant importance in organic chemistry. This compound is known for its unique structure, which includes a pyrrolidinone ring substituted with a hydroxymethyl group and a triphenylmethyl group. The (5S) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 5-(hydroxymethyl)-1-(triphenylmethyl)-, (5S)- typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as γ-aminobutyric acid or its derivatives.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Attachment of the Triphenylmethyl Group: The triphenylmethyl group can be attached through a nucleophilic substitution reaction, where a triphenylmethyl halide reacts with the hydroxymethyl-substituted pyrrolidinone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 5-(hydroxymethyl)-1-(triphenylmethyl)-, (5S)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The triphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-Pyrrolidinone, 5-(carboxymethyl)-1-(triphenylmethyl)-, (5S)-.
Reduction: Formation of 2-Pyrrolidinone, 5-(hydroxymethyl)-1-(triphenylmethyl)-, (5S)- with a reduced carbonyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pyrrolidinone, 5-(hydroxymethyl)-1-(triphenylmethyl)-, (5S)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 5-(hydroxymethyl)-1-(triphenylmethyl)-, (5S)- involves its interaction with specific molecular targets. The hydroxymethyl and triphenylmethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. The pyrrolidinone ring can also engage in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone, 5-(hydroxymethyl)-, (5S)-: Lacks the triphenylmethyl group, resulting in different chemical properties and reactivity.
2-Pyrrolidinone, 5-(hydroxymethyl)-1-(phenyl)-, (5S)-: Contains a phenyl group instead of a triphenylmethyl group, affecting its steric and electronic properties.
Uniqueness
2-Pyrrolidinone, 5-(hydroxymethyl)-1-(triphenylmethyl)-, (5S)- is unique due to the presence of the bulky triphenylmethyl group, which can significantly influence its chemical behavior and interactions with other molecules. This makes it a valuable compound for studying steric effects and developing new synthetic methodologies.
Properties
CAS No. |
214344-37-3 |
|---|---|
Molecular Formula |
C24H23NO2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(5S)-5-(hydroxymethyl)-1-tritylpyrrolidin-2-one |
InChI |
InChI=1S/C24H23NO2/c26-18-22-16-17-23(27)25(22)24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22,26H,16-18H2/t22-/m0/s1 |
InChI Key |
PWLSTICOGLHSKH-QFIPXVFZSA-N |
Isomeric SMILES |
C1CC(=O)N([C@@H]1CO)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CC(=O)N(C1CO)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)
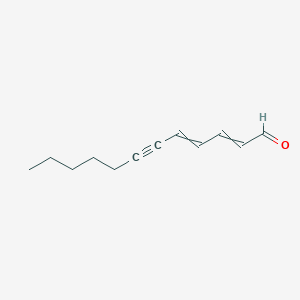
![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)
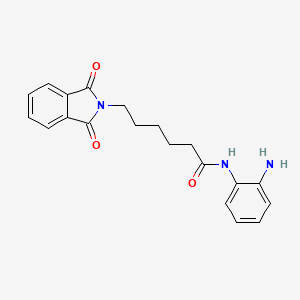
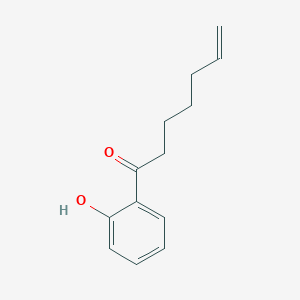

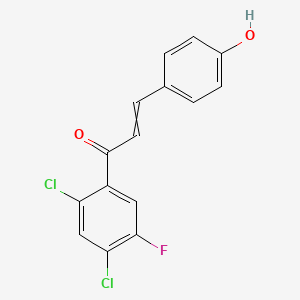
![Silane, (1,1-dimethylethyl)dimethyl[[6-(phenylmethoxy)hexyl]oxy]-](/img/structure/B14236638.png)
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl-](/img/structure/B14236639.png)

![Phosphonic acid, [(R)-hydroxy(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14236642.png)
